
Propanamide, N-(2-methylphenyl)-3-(propylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(2-methylphenyl)-3-(propylamino)- is a chemical compound with a molecular formula of C13H20N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as prilocaine, which is commonly used as a local anesthetic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-methylphenyl)-3-(propylamino)- typically involves the reaction of 2-methylphenylamine with propionyl chloride to form N-(2-methylphenyl)propanamide. This intermediate is then reacted with propylamine under appropriate conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of Propanamide, N-(2-methylphenyl)-3-(propylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-(2-methylphenyl)-3-(propylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Applications De Recherche Scientifique
Propanamide, N-(2-methylphenyl)-3-(propylamino)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is studied for its effects on biological systems and its potential as a biochemical tool.
Medicine: As prilocaine, it is widely used as a local anesthetic in medical procedures.
Industry: It is used in the formulation of various industrial products, including pharmaceuticals and cosmetics
Mécanisme D'action
The mechanism of action of Propanamide, N-(2-methylphenyl)-3-(propylamino)- involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound prevents the initiation and transmission of nerve impulses, leading to its anesthetic effects. This action is primarily mediated through the binding of the compound to specific sites on the sodium channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action.
Bupivacaine: A longer-acting local anesthetic used in various medical procedures.
Mepivacaine: A local anesthetic with a faster onset of action compared to prilocaine
Uniqueness
Propanamide, N-(2-methylphenyl)-3-(propylamino)- is unique due to its balanced profile of efficacy and safety. It provides effective local anesthesia with a relatively low risk of systemic toxicity, making it a preferred choice in many medical applications .
Propriétés
Numéro CAS |
768298-27-7 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-3-(propylamino)propanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-9-14-10-8-13(16)15-12-7-5-4-6-11(12)2/h4-7,14H,3,8-10H2,1-2H3,(H,15,16) |
Clé InChI |
DLIGDTNCEGUKAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCC(=O)NC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



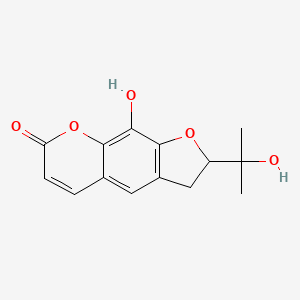
![4-[(Z)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid](/img/structure/B15094822.png)
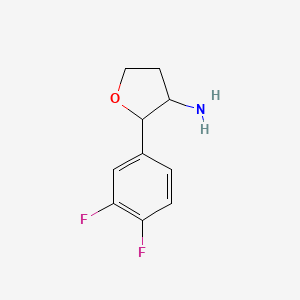
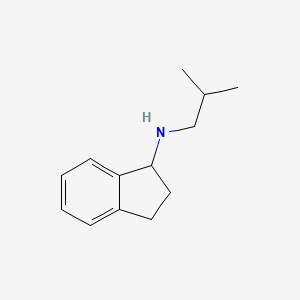
![3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]p ropan-1-one](/img/structure/B15094853.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride](/img/structure/B15094860.png)
![1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B15094865.png)
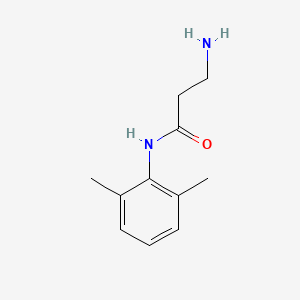
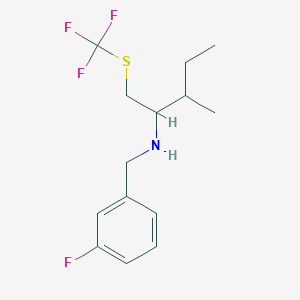
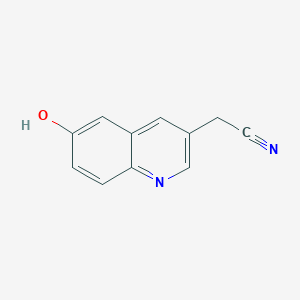
amine](/img/structure/B15094898.png)
![Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15094911.png)

